Dihydroisodesmosine
Description
Dihydroisodesmosine is a derivative of isodesmosine, a crosslinking amino acid predominantly found in elastin, a protein critical for tissue elasticity. While isodesmosine is well-characterized in connective tissues, this compound’s specific biochemical role and structural properties remain less studied. However, direct experimental data on its synthesis, applications, or biological functions are scarce in publicly available literature.
Properties
CAS No. |
53733-89-4 |
|---|---|
Molecular Formula |
C24H41N5O8 |
Molecular Weight |
527.6 g/mol |
IUPAC Name |
(2S)-2-amino-6-[2-[(4S)-4-amino-4-carboxybutyl]-3,5-bis(4-aminooxy-4-oxobutyl)-2H-pyridin-1-yl]hexanoic acid |
InChI |
InChI=1S/C24H41N5O8/c25-18(23(32)33)8-1-2-13-29-15-16(6-3-11-21(30)36-27)14-17(7-4-12-22(31)37-28)20(29)10-5-9-19(26)24(34)35/h14-15,18-20H,1-13,25-28H2,(H,32,33)(H,34,35)/t18-,19-,20?/m0/s1 |
InChI Key |
ZWDCHHKAHKTXRQ-NFBCFJMWSA-N |
SMILES |
C1=C(C(N(C=C1CCCC(=O)ON)CCCCC(C(=O)O)N)CCCC(C(=O)O)N)CCCC(=O)ON |
Isomeric SMILES |
C1=C(C(N(C=C1CCCC(=O)ON)CCCC[C@@H](C(=O)O)N)CCC[C@@H](C(=O)O)N)CCCC(=O)ON |
Canonical SMILES |
C1=C(C(N(C=C1CCCC(=O)ON)CCCCC(C(=O)O)N)CCCC(C(=O)O)N)CCCC(=O)ON |
Synonyms |
dihydroisodesmosine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs (e.g., dihydro modifications, flavanone backbones, or phenolic groups) that may align with dihydroisodesmosine’s hypothetical structure.
Table 1: Structural and Molecular Comparison
Key Observations:
Molecular Weight: Dihydrokavain (232.28 g/mol) and dihydropinosylvin monomethyl ether (228.29 g/mol) are lighter, suggesting higher volatility or simpler metabolic pathways compared to dihydromyricetin (276.29 g/mol) and ampelopsin (320.26 g/mol). this compound’s molecular weight is unconfirmed but may exceed 300 g/mol if derived from isodesmosine (C₂₄H₄₀N₅O₈, ~550 g/mol) .
Functional Groups: Dihydrokavain and dihydropinosylvin feature methoxy groups, which enhance lipid solubility and membrane permeability .
Structural Backbones: Flavanones (e.g., ampelopsin) and bibenzyls (e.g., dihydropinosylvin) suggest diverse biological targets. This compound’s speculated crosslinking structure may share mechanistic parallels with these compounds in stabilizing macromolecular assemblies .
Insights for this compound:
- Crosslinking Efficiency : Unlike dihydrokavain or ampelopsin, this compound may prioritize structural stabilization over metabolic interactions, akin to elastin’s role in tissue integrity.
- Oxidative Resistance : Polyhydroxylated analogs like dihydromyricetin highlight the importance of hydroxyl groups in redox balance—a feature this compound might exploit to protect elastin from degradation .
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